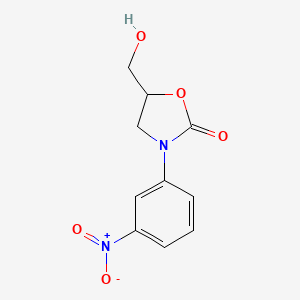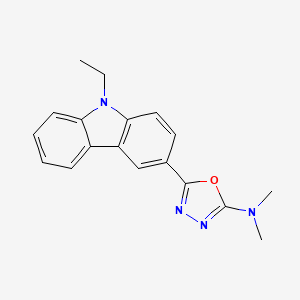
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of carbazole and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents to form the oxadiazole ring. One common method includes the use of hydrazine derivatives and acetic acid as a catalyst . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
- 9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole
Uniqueness
5-(9-Ethyl-9H-carbazol-3-YL)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is unique due to its combination of carbazole and oxadiazole moieties, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and organic semiconductors .
特性
CAS番号 |
65698-65-9 |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC名 |
5-(9-ethylcarbazol-3-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H18N4O/c1-4-22-15-8-6-5-7-13(15)14-11-12(9-10-16(14)22)17-19-20-18(23-17)21(2)3/h5-11H,4H2,1-3H3 |
InChIキー |
NLGCCOXOIDUKBG-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)N(C)C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)



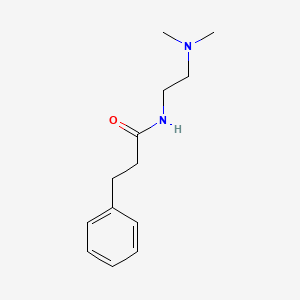
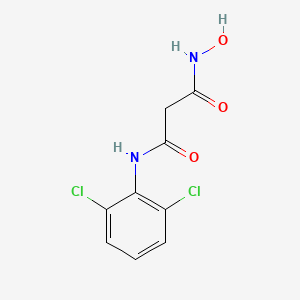

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
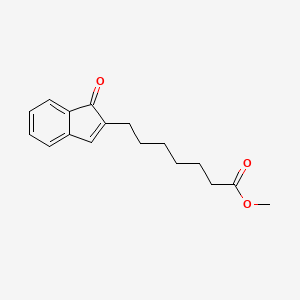
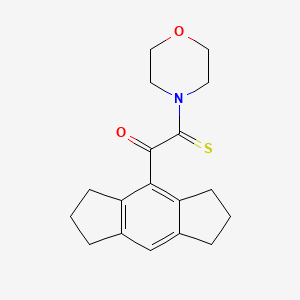
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)

